

# Technical Whitepaper: 2-(Chloromethyl)-2-(propan-2-yl)oxolane

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## Compound of Interest

Compound Name: 2-(Chloromethyl)-2-(propan-2-yl)oxolane

Cat. No.: B13227750

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## Chemical Identity & Core Data

**2-(Chloromethyl)-2-(propan-2-yl)oxolane** is a sterically congested tetrahydrofuran derivative characterized by a quaternary carbon at the 2-position, bearing both a reactive chloromethyl group and a bulky isopropyl moiety. This structural motif makes it a valuable scaffold for introducing conformational constraints in medicinal chemistry programs.

Property	Data
CAS Number	1934396-35-6
IUPAC Name	2-(Chloromethyl)-2-(propan-2-yl)oxolane
Synonyms	2-(Chloromethyl)-2-isopropyltetrahydrofuran; 2-Isopropyl-2-chloromethyl-THF
Molecular Formula	C <sub>8</sub> H <sub>15</sub> ClO
Molecular Weight	162.66 g/mol
SMILES	<chem>CC(C)C1(CCl)CCCO1</chem>
InChI Key	HCVRKGBLSFQMPQ-UHFFFAOYSA-N
Appearance	Colorless to pale yellow liquid (predicted)
Solubility	Soluble in DCM, THF, Ethyl Acetate; immiscible with water

## Structural Analysis

The compound features a tetrahydrofuran (oxolane) ring. The critical pharmacophore is the C2 quaternary center, which creates a defined spatial arrangement:

- **Lipophilic Domain:** The isopropyl group (propan-2-yl) provides bulk and lipophilicity.
- **Reactive Handle:** The chloromethyl group (-CH<sub>2</sub>Cl) serves as an electrophilic site for nucleophilic substitution, allowing further functionalization (e.g., amination, etherification).

## Synthesis & Manufacturing Methodologies

The synthesis of 1934396-35-6 requires constructing the quaternary center at the 2-position of the furan ring. The most robust route involves the

-alkylation of a furoate ester followed by reduction and chlorination. This pathway ensures regiocontrol and scalability.

## Synthetic Pathway

- -Alkylation: Lithiation of ethyl tetrahydro-2-furoate followed by trapping with an isopropyl electrophile.
- Reduction: Conversion of the ester to the primary alcohol using a hydride donor.
- Chlorination: Nucleophilic substitution of the hydroxyl group to the chloride.

## Step-by-Step Protocol

### Step 1:

#### -Alkylation (Quaternary Center Formation)

- Reagents: Ethyl tetrahydro-2-furoate, Lithium Diisopropylamide (LDA), 2-Iodopropane, THF (anhydrous).
- Mechanism: Enolate formation at  
  
followed by S  
  
2 attack on 2-iodopropane.
- Protocol:
  - Cool a solution of LDA (1.1 eq) in THF to  
  
.
  - Add ethyl tetrahydro-2-furoate dropwise. Stir for 1 hour to ensure complete enolization.
  - Add 2-iodopropane (1.2 eq) slowly.
  - Allow the mixture to warm to room temperature (RT) over 12 hours.
  - Critical Control: Maintain strictly anhydrous conditions to prevent protonation of the enolate.

### Step 2: Reductive Ring Preservation

- Reagents: Lithium Aluminum Hydride (LiAlH<sub>4</sub>)

), Diethyl Ether or THF.

- Protocol:

- Suspend LiAlH

(1.5 eq) in dry ether at

.

- Add the alkylated ester from Step 1 dropwise.

- Reflux for 2–4 hours.

- Workup: Fieser quench (H

O, 15% NaOH, H

O) to precipitate aluminum salts. Filter and concentrate to yield (2-isopropyltetrahydrofuran-2-yl)methanol.

### Step 3: Deoxychlorination

- Reagents: Thionyl Chloride (SOCl

), Pyridine (catalytic), Dichloromethane (DCM).

- Protocol:

- Dissolve the alcohol from Step 2 in DCM with 1.1 eq of pyridine.

- Cool to

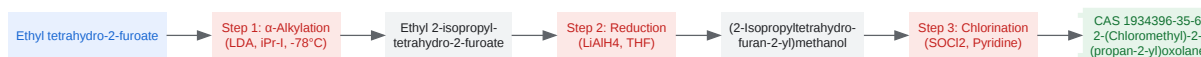
and add SOCl

(1.2 eq) dropwise.

- Heat to reflux for 3 hours. The pyridine scavenges the HCl byproduct, preventing acid-catalyzed ring opening.

- o Purification: Distillation under reduced pressure is recommended to isolate the pure chloride.

## Process Visualization



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Caption: Three-stage synthetic workflow for CAS 1934396-35-6 starting from ethyl tetrahydro-2-furoate.

## Reactivity & Applications

### Primary Reactivity Profile

The chloromethyl group is a "spring-loaded" electrophile. The adjacent quaternary center provides steric protection, which modulates reactivity and prevents unwanted side reactions (like elimination) at the tertiary carbon.

Reaction Type	Reagent Class	Product Outcome
N-Alkylation	Secondary Amines (e.g., Piperazine)	Tertiary Amines (CNS active scaffolds)
O-Alkylation	Phenols / Alcohols	Ether linkages (Target engagement probes)
Finkelstein	NaI / Acetone	Iodomethyl derivative (Enhanced reactivity)

### Medicinal Chemistry Applications

- Conformational Locking: The 2,2-disubstitution pattern locks the THF ring into specific puckering conformations, which can improve binding affinity to receptors by reducing the entropic penalty upon binding.

- Bioisosteres: This scaffold serves as a lipophilic, non-aromatic bioisostere for phenyl or cyclohexyl groups in drug design, improving metabolic stability (blocking metabolic soft spots).
- Fragment-Based Drug Discovery (FBDD): Used as a core fragment to explore hydrophobic pockets in enzymes.

## Safety & Handling (MSDS Highlights)

- Hazards:
  - H315/H319: Causes skin and serious eye irritation.
  - H335: May cause respiratory irritation.
  - Alkylating Agent: As a primary alkyl chloride, it is a potential alkylating agent. Handle with DNA-reactive precautions.
- Storage: Store at  
  
under inert gas (Argon/Nitrogen). Moisture sensitive (hydrolysis of the C-Cl bond is slow but possible over time).
- Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (to neutralize HCl).

## References

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## Sources

- [1. 2-\(chloromethyl\)-2-\(propan-2-yl\)oxolane | 1934396-35-6 \[sigmaaldrich.com\]](#)
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